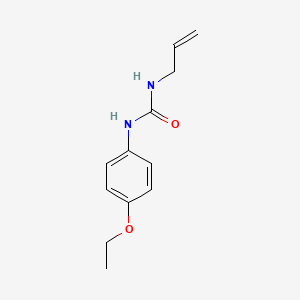
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,3-dimethylphenyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,3-dimethylphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BI-2536, and it is a small molecule inhibitor of the polo-like kinase 1 (PLK1) enzyme. PLK1 is an essential enzyme that plays a crucial role in cell division and mitosis. Therefore, BI-2536 has been studied extensively for its potential use in cancer research and treatment.
Mechanism of Action
BI-2536 is a small molecule inhibitor of the PLK1 enzyme. PLK1 is essential for cell division and mitosis, and its inhibition leads to cell cycle arrest and apoptosis. BI-2536 binds to the ATP-binding site of PLK1 and inhibits its activity. This leads to the accumulation of cells in the G2/M phase of the cell cycle, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BI-2536 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the activity of PLK1, which leads to cell cycle arrest and apoptosis. BI-2536 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This is an essential process for tumor growth and metastasis. Therefore, BI-2536 has the potential to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
BI-2536 has several advantages and limitations for lab experiments. Its small size and specificity make it an ideal candidate for studying the PLK1 enzyme. It has been extensively studied in preclinical studies and has shown promising results. However, its specificity for PLK1 can also be a limitation as it may not be effective against other targets. Its solubility and stability can also be a limitation for in vivo studies.
Future Directions
There are several future directions for the study of BI-2536. One potential direction is the development of more potent and specific PLK1 inhibitors. Another direction is the study of BI-2536 in combination with other chemotherapeutic agents to enhance their effectiveness. The use of BI-2536 as a biomarker for cancer diagnosis and prognosis is also a potential future direction. Finally, the study of the mechanism of action of BI-2536 can lead to the development of new anticancer agents.
Scientific Research Applications
BI-2536 has been extensively studied for its potential applications in cancer research and treatment. PLK1 is overexpressed in various types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. BI-2536 has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. BI-2536 has also been studied in combination with other chemotherapeutic agents to enhance their effectiveness.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-5-3-8-17(13(12)2)20-18(21)19-16-10-9-14-6-4-7-15(14)11-16/h3,5,8-11H,4,6-7H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKFBHHNEIOHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3,5-dichloro-4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4664927.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)

![3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)
![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
